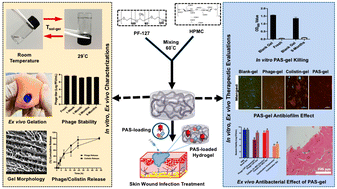A thermosensitive hydrogel formulation of phage and colistin combination for the management of multidrug-resistant Acinetobacter baumannii wound infections
Biomaterials Science Pub Date: 2023-10-23 DOI: 10.1039/D3BM01383A
Abstract
Chronic skin wounds are often associated with multidrug-resistant bacteria, impeding the healing process. Bacteriophage (phage) therapy has been revitalized as a promising strategy to counter the growing concerns of antibiotic resistance. However, phage monotherapy also faces several application drawbacks, such as a narrow host spectrum, the advent of resistant phenotypes and poor stability of phage preparations. Phage–antibiotic synergistic (PAS) combination therapy has recently been suggested as a possible approach to overcome these shortcomings. In the present study, we employed a model PAS combination containing a vB_AbaM-IME-AB2 phage and colistin to develop stable wound dressings of PAS to mitigate infections associated with Acinetobacter baumannii. A set of thermosensitive hydrogels were synthesized with varying amounts of Pluronic® F-127 (PF-127 at 15, 17.5 and 20 w/w%) modified with/without 3 w/w% hydroxypropyl methylcellulose (HPMC). Most hydrogel formulations had a gelation temperature around skin temperature, suitable for topical application. The solidified gels were capable of releasing the encapsulated phage and colistin in a sustained manner to kill bacteria. The highest bactericidal effect was achieved with the formulation containing 17.5% PF-127 and 3% HPMC (F5), which effectively killed bacteria in both planktonic (by 5.66 log) and biofilm (by 3 log) states and inhibited bacterial regrowth. Good storage stability of F5 was also noted with negligible activity loss after 9 months of storage at 4 °C. The ex vivo antibacterial efficacy of the F5 hydrogel formulation was also investigated in a pork skin wound infection model, where it significantly reduced the bacterial burden by 4.65 log. These positive outcomes warrant its further development as a topical PAS-wound dressing.


Recommended Literature
- [1] Polymorphism in tetra-aryl biphenyl diamine hole transport materials: resolving the conflicting literature on N, N′-diphenyl-N, N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine by high-resolution powder diffraction†
- [2] On the signature of the hydrophobic effect at a single molecule level
- [3] Activity-based protein profiling reveals that secondary-carbon-centered radicals of synthetic 1,2,4-trioxolanes are predominately responsible for modification of protein targets in malaria parasites†
- [4] Effective uranium(vi) sorption from alkaline media using bi-functionalized silica-coated magnetic nanoparticles†
- [5] On splitting of the NICS(1) magnetic aromaticity index†
- [6] Highly efficient, deep-red organic light-emitting devices using energy transfer from exciplexes†
- [7] A simple method for the evaluation of microfluidic architecture using flow quantitation via a multiplexed fluidic resistance measurement†
- [8] Modulating Cu+ distribution on the surface of Ce-doped CuO composite oxides for SO2-resistant NH3-selective catalytic reduction of NO
- [9] Deep ultraviolet optical limiting materials: 2D Ti3C2 and Ti3AlC2 nanosheets†
- [10] pH switchable and fluorescent ratiometric squarylium indocyanine dyes as extremely alkaline solution sensors†

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 117902-15-5
-
CAS no.: 12134-29-1
-
CAS no.: 16742-48-6









